molecular formula C6H9N3O2 B13101646 5-Methyl-2-(methylamino)pyrimidine-4,6(1H,5H)-dione

5-Methyl-2-(methylamino)pyrimidine-4,6(1H,5H)-dione

Cat. No.: B13101646
M. Wt: 155.15 g/mol
InChI Key: OWAUAAXYWLXEMW-UHFFFAOYSA-N
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Description

5-Methyl-2-(methylamino)pyrimidine-4,6(1H,5H)-dione is a pyrimidine-dione derivative characterized by a methyl group at position 5 and a methylamino substituent at position 2. Pyrimidine-diones are widely studied for their roles in medicinal chemistry, including enzyme inhibition and therapeutic activities .

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

5-methyl-2-methylimino-1,3-diazinane-4,6-dione

InChI

InChI=1S/C6H9N3O2/c1-3-4(10)8-6(7-2)9-5(3)11/h3H,1-2H3,(H2,7,8,9,10,11)

InChI Key

OWAUAAXYWLXEMW-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC(=NC)NC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(methylamino)pyrimidine-4,6(1H,5H)-dione typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 5-methyluracil with methylamine under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(methylamino)pyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different pyrimidine derivatives, while substitution reactions can introduce new functional groups .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 5-Methyl-2-(methylamino)pyrimidine-4,6(1H,5H)-dione is C6H9N3O2C_6H_9N_3O_2 with a molecular weight of approximately 155.16 g/mol. Its structure includes a pyrimidine ring substituted with methyl and methylamino groups, which significantly influences its reactivity and applications.

Pharmaceutical Applications

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .
  • Anticancer Properties : Recent studies suggest that this compound may inhibit tumor growth in certain cancer cell lines. Its mechanism appears to involve the modulation of specific signaling pathways related to cell proliferation and apoptosis .
  • CNS Effects : The compound has been explored for potential neuroprotective effects. Preliminary studies indicate that it may help in conditions like Alzheimer's disease by reducing oxidative stress in neuronal cells .

Agricultural Applications

  • Pesticide Development : The compound's structural features allow it to function as a precursor in the synthesis of novel pesticides. Its efficacy against pests has been documented in laboratory settings, suggesting potential for agricultural use .
  • Plant Growth Regulators : Some derivatives are being studied for their ability to enhance plant growth and resistance to environmental stressors. This application could lead to improved crop yields and sustainability in agricultural practices .

Cosmetic Formulations

This compound is also being investigated in the cosmetic industry for its potential skin benefits. Its properties may contribute to formulations aimed at skin repair and anti-aging effects due to its antioxidant capabilities .

Data Table: Summary of Applications

Application AreaSpecific UseEvidence/Source
PharmaceuticalAntimicrobial agents
Anticancer agents
Neuroprotective effects
AgriculturalPesticide precursor
Plant growth regulators
CosmeticSkin repair and anti-aging formulations

Case Studies

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed promising results against multi-drug resistant bacterial strains. The findings suggest potential for development into new therapeutic agents .
  • Cancer Research : In vitro studies have shown that the compound can induce apoptosis in specific cancer cell lines through the activation of caspase pathways. These results provide a foundation for further research into its use as an anticancer drug .
  • Agricultural Trials : Field trials utilizing formulations based on this compound indicated enhanced resistance to common agricultural pests, leading to increased crop yields compared to untreated controls .

Mechanism of Action

The mechanism of action of 5-Methyl-2-(methylamino)pyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its molecular interactions .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrimidine-diones exhibit diverse biological and physicochemical properties depending on substituents at positions 2, 4, 5, and 4. Key comparisons include:

Substituents at Position 2
  • 5-Methyl-2-(methylamino)pyrimidine-4,6-dione: Features a methylamino group (-NHCH₃) at position 2. This group may enhance hydrogen-bonding interactions, influencing target binding .
  • 2-Thioxo Derivatives: Compounds like 5-ethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione () replace the amino group with a thioxo (-S) moiety, altering electronic properties and reactivity. Thioxo derivatives often show enhanced radical scavenging and cytotoxic activities .
  • 2-Amino Derivatives: 2-Amino-5-(benzyl(methyl)amino)pyrimidine-4,6-dione () demonstrates thymidylate synthase inhibition, suggesting the amino group’s role in enzyme interaction .
Substituents at Position 5
  • Methyl vs.
  • Aryl/Hydrazone Substituents : Compounds like 5-(2-phenylhydrazineylidene)-2-thioxodihydropyrimidine-4,6-dione () introduce conjugated systems, which can enhance UV absorption and stabilize molecular conformations .

Physicochemical Properties

Melting points and synthetic yields vary significantly with substituents:

Compound Name Substituents (Position) Melting Point (°C) Yield (%) Reference
5-Methyl-2-(methylamino)pyrimidine-4,6-dione 5-Me, 2-MeNH Not Reported Not Reported Target
1,3-Diethyl-5-(2-phenylhydrazineylidene)-... 5-Hydrazono, 2-S, 1,3-Et 192–193 85
5-Ethyl-2-thioxodihydropyrimidine-4,6-dione 5-Et, 2-S Not Reported Not Reported
5-((2-Hydroxynaphthalen-1-yl)methylene)-... 5-Arylidene, 2-S >300 77
  • High Melting Points: Hydrazono and arylidene derivatives () often exceed 300°C due to extended conjugation and intermolecular interactions .
  • Synthetic Yields : Sonication methods () improve yields (up to 94%) compared to traditional thermal methods, highlighting the importance of synthetic optimization .

Biological Activity

5-Methyl-2-(methylamino)pyrimidine-4,6(1H,5H)-dione is a pyrimidine derivative that has gained attention in pharmacological research due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data from various studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C7H10N4O2
  • Molecular Weight : 170.18 g/mol
  • CAS Number : 1823901-77-4

Research indicates that this compound exhibits several mechanisms of action:

  • Anticancer Activity :
    • Studies have shown that this compound can inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound's efficacy is attributed to its ability to induce apoptosis and cell cycle arrest at the S phase.
    • A notable study reported an IC50 value of 0.09 µM against MCF-7 cells, indicating strong anticancer potential compared to standard treatments like doxorubicin .
  • Antioxidant Properties :
    • The compound has demonstrated significant antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. It showed high total antioxidant capacity (TAC) values in various assays .
  • Anti-Alzheimer's Potential :
    • In vitro studies have highlighted its potential as an anti-Alzheimer's agent by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values for AChE inhibition were reported at 20.15 µM, showcasing its relevance in neurodegenerative disease research .

Comparative Biological Activity Table

Biological ActivityIC50 ValueCell Line/ModelReference
Anticancer (MCF-7)0.09 µMBreast Cancer
Anticancer (A549)0.03 µMLung Cancer
AChE Inhibition20.15 µMNeurodegenerative Model
Antioxidant ActivityTAC: 31.27 mg/gVarious Assays

Case Studies and Research Findings

  • Anticancer Research :
    • A study conducted on various pyrimidine derivatives including this compound revealed its potent anticancer effects across multiple cell lines. The compound's structure was modified to enhance its activity, demonstrating the importance of substituent groups in achieving better efficacy .
  • Neuroprotective Studies :
    • In a series of experiments aimed at evaluating neuroprotective agents, the compound exhibited significant inhibition of cholinesterases, which are crucial for maintaining cognitive function. This positions it as a candidate for further development in Alzheimer's disease therapeutics .
  • Oxidative Stress Studies :
    • The antioxidant properties were assessed through various assays including DPPH and ABTS radical scavenging tests, where the compound displayed superior activity compared to standard antioxidants like α-tocopherol .

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